![molecular formula C10H16IN3O4 B12394357 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide is a complex organic compound with significant applications in various fields of science This compound is known for its unique structure, which includes a pyrimidine ring attached to a ribose sugar moiety
Métodos De Preparación
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide involves several steps. The synthetic route typically starts with the preparation of the ribose sugar moiety, followed by the formation of the pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent. In medicine, it is explored for its antiviral and anticancer properties. Industrial applications include its use in the production of pharmaceuticals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its binding to the active sites of these enzymes, blocking their activity and preventing the synthesis of essential biomolecules .
Comparación Con Compuestos Similares
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide can be compared with other similar compounds such as dihydrouridine and tetrahydrofuranyl pyrimidines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, dihydrouridine is a modified nucleoside found in tRNA, while tetrahydrofuranyl pyrimidines are studied for their potential as antiviral agents. The uniqueness of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide lies in its specific structure and its ability to inhibit nucleic acid synthesis .
Propiedades
Fórmula molecular |
C10H16IN3O4 |
|---|---|
Peso molecular |
369.16 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide |
InChI |
InChI=1S/C10H15N3O4.HI/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H/t6-,7-,9-;/m1./s1 |
Clave InChI |
DFGPJCYBYINQQK-JJVRHELESA-N |
SMILES isomérico |
CN1C(=N)C=CN(C1=O)[C@H]2C[C@H]([C@H](O2)CO)O.I |
SMILES canónico |
CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


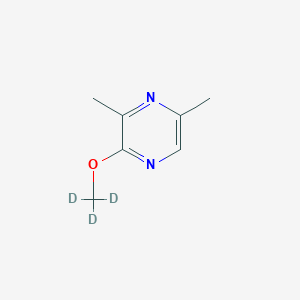
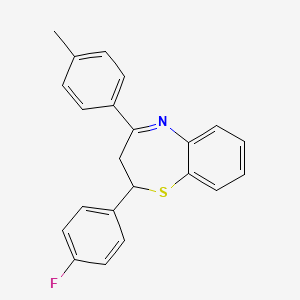
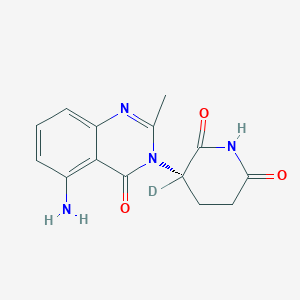
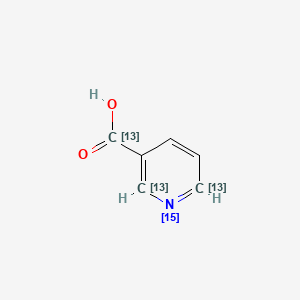

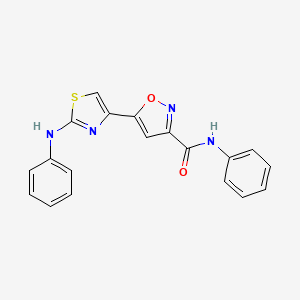
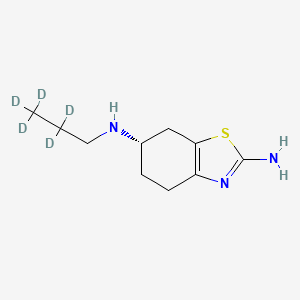

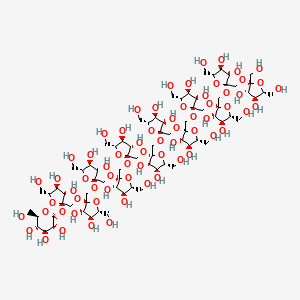

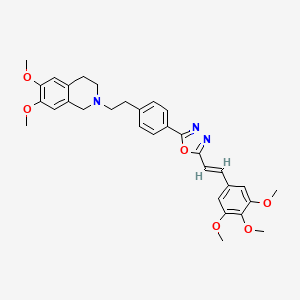

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)

